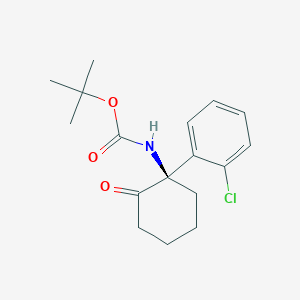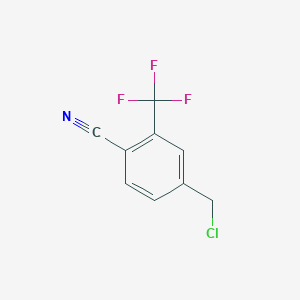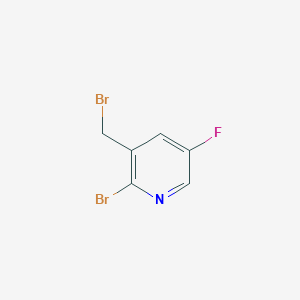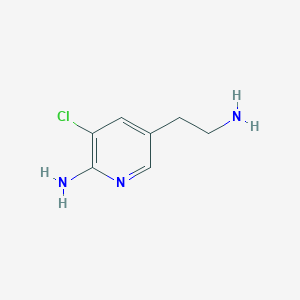
5-(2-Aminoethyl)-3-chloropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethyl)-3-chloropyridin-2-amine: is an organic compound that features a pyridine ring substituted with an aminoethyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-3-chloropyridin-2-amine typically involves the functionalization of a pyridine ringThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with ethylenediamine under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 5-(2-Aminoethyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, 5-(2-Aminoethyl)-3-chloropyridin-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a ligand in the development of enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties .
作用机制
The mechanism of action of 5-(2-Aminoethyl)-3-chloropyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
相似化合物的比较
2-Aminoethylpyridine: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
3-Chloropyridine: Lacks the aminoethyl group, which reduces its potential for forming hydrogen bonds and electrostatic interactions.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a similar aminoethyl group but with additional functional groups that enhance its reactivity and applications
Uniqueness: 5-(2-Aminoethyl)-3-chloropyridin-2-amine is unique due to the presence of both the aminoethyl group and the chlorine atom on the pyridine ringThe compound’s ability to undergo multiple types of reactions and form specific interactions with biological targets makes it a valuable molecule for research and industrial applications .
属性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC 名称 |
5-(2-aminoethyl)-3-chloropyridin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c8-6-3-5(1-2-9)4-11-7(6)10/h3-4H,1-2,9H2,(H2,10,11) |
InChI 键 |
AECZMAFCIYDFAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)N)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
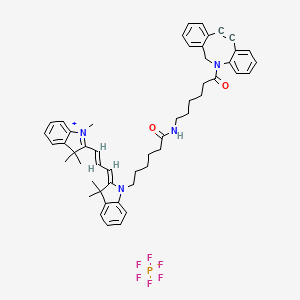
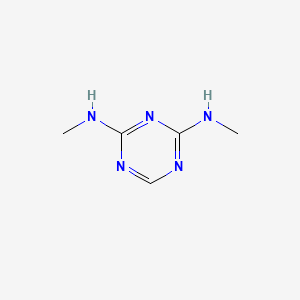
![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
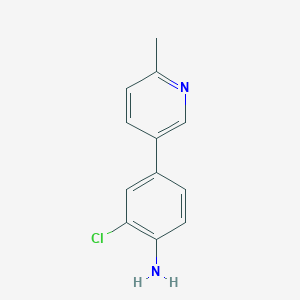
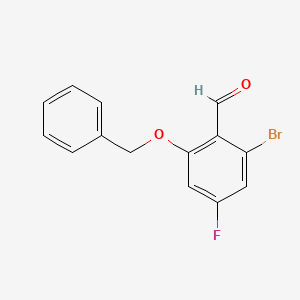
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)
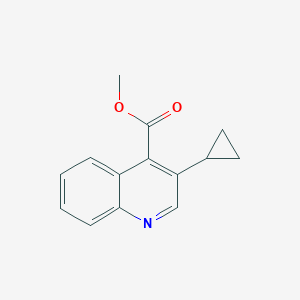
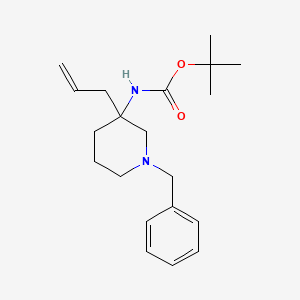
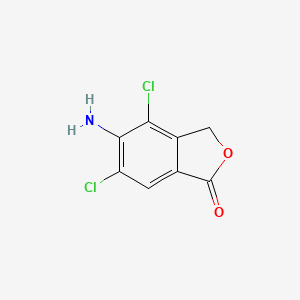
![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)
